4-Chloro-8-ethoxyquinoline-3-carbonitrile
Description
Significance of the Quinoline (B57606) Ring System in Chemical Biology and Medicinal Chemistry Research
The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in chemical biology and medicinal chemistry. wikipedia.orgdrugfuture.com Its structural motif is present in a wide array of natural products, most notably quinine, an alkaloid historically used for the treatment of malaria. drugfuture.com The rigid, planar structure of the quinoline nucleus provides an ideal framework for interacting with biological macromolecules, such as proteins and nucleic acids.
The versatility of the quinoline ring allows for the introduction of various substituents at different positions, which can modulate the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. This tunability is crucial for optimizing biological activity, selectivity, and pharmacokinetic properties. Consequently, quinoline derivatives have been successfully developed into a broad spectrum of therapeutic agents with applications as antibacterial, antiviral, anticancer, and anti-inflammatory drugs. wikiwand.comablelab.eu
Table 1: Examples of Marketed Drugs Containing the Quinoline Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Chloroquine | Antimalarial |
| Ciprofloxacin | Antibacterial |
| Topotecan | Anticancer |
Contextualizing 4-Chloro-8-ethoxyquinoline-3-carbonitrile within Contemporary Chemical Research
The 4-chloro substituent is a common feature in many bioactive quinolines. It can act as a leaving group for nucleophilic substitution reactions, providing a handle for further molecular elaboration and the synthesis of diverse libraries of compounds. quimicaorganica.org The presence of a halogen at this position can also influence the compound's electronic properties and its ability to engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
The 8-ethoxy group, an alkoxy substituent, can impact the molecule's lipophilicity and metabolic stability. The oxygen atom can also participate in hydrogen bonding interactions with biological targets. Research into 8-alkoxyquinoline derivatives has highlighted their potential in various therapeutic areas, including as antimicrobial and anticancer agents. wikipedia.orgwikipedia.org
The 3-carbonitrile moiety is a versatile functional group that can serve as a precursor for other functionalities, such as carboxylic acids, amides, and tetrazoles. The nitrile group itself can also act as a hydrogen bond acceptor and participate in dipole-dipole interactions, contributing to the binding affinity of the molecule to its target. Quinoline-3-carbonitrile derivatives have been investigated for a range of biological activities, including their potential as enzyme inhibitors. nih.govpharmaguideline.com
Overview of Research Trajectories for Halogenated and Alkoxy-Substituted Quinoline-3-carbonitriles
Research into halogenated and alkoxy-substituted quinoline-3-carbonitriles is driven by the quest for novel compounds with enhanced biological activity and improved pharmacological profiles. The strategic placement of halogen and alkoxy groups on the quinoline scaffold allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.
Halogenated Quinolines: The introduction of halogen atoms, such as chlorine, at various positions of the quinoline ring is a well-established strategy in medicinal chemistry. Halogens can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, they can enhance binding affinity to target proteins through various interactions. Research in this area often focuses on exploring the structure-activity relationships (SAR) of different halogen substitution patterns.
Alkoxy-Substituted Quinolines: Alkoxy groups are frequently incorporated into quinoline scaffolds to modulate their lipophilicity and metabolic stability. The length and branching of the alkyl chain can be varied to optimize these properties. The oxygen atom of the alkoxy group can also serve as a crucial hydrogen bond acceptor in interactions with biological targets. Current research often explores the synthesis and evaluation of libraries of alkoxy-substituted quinolines to identify compounds with potent and selective biological activities.
Table 2: General Research Focus for Substituted Quinoline-3-carbonitriles
| Substituent Type | Key Research Interests | Potential Applications |
|---|---|---|
| Halogenated | Structure-Activity Relationship (SAR) studies, Modulation of ADME properties, Halogen bonding interactions. | Antibacterial, Anticancer, Antiviral agents. |
| Alkoxy-Substituted | Optimization of lipophilicity and metabolic stability, Hydrogen bonding interactions, SAR studies. | Antimicrobial, Anti-inflammatory, Neuroprotective agents. |
The convergence of these research trajectories in a single molecule, such as this compound, suggests a rich potential for the discovery of novel chemical entities with valuable biological properties. The systematic exploration of its synthesis and biological evaluation is a logical and promising direction for future research in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-8-ethoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c1-2-16-10-5-3-4-9-11(13)8(6-14)7-15-12(9)10/h3-5,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPSZYCMCVGDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C(C(=CN=C21)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation in Research
X-ray Crystallography for Solid-State Structural Determination
A comprehensive search of available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound 4-Chloro-8-ethoxyquinoline-3-carbonitrile. Consequently, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and specific bond lengths and angles for this molecule in the solid state are not publicly available at this time.
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous evidence of molecular conformation, configuration, and intermolecular interactions. While the synthesis and other spectroscopic properties of quinoline (B57606) derivatives are widely reported, the specific crystal structure of this compound has not been deposited in accessible databases or published in the reviewed literature.
For analogous quinoline compounds, X-ray diffraction studies have been instrumental in confirming their molecular geometry and understanding their packing in the solid state. Such analyses typically involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision.
Although no specific data table can be generated for this compound, the general parameters that would be determined from such an analysis are presented below to illustrate the type of information that would be obtained.
Table 1: Illustrative Crystallographic Data Table (Hypothetical)
| Parameter | Value (Hypothetical) |
| Chemical Formula | C12H9ClN2O |
| Formula Weight | 232.67 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 109.45 |
| γ (°) | 90 |
| Volume (ų) | 1032.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.498 |
| R-factor (%) | 4.5 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental data for this compound.
Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis would be required to determine its precise solid-state structure.
Computational Chemistry and Theoretical Investigations of 4 Chloro 8 Ethoxyquinoline 3 Carbonitrile
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org By calculating the electron density, DFT can elucidate properties related to molecular geometry, reactivity, and spectroscopic behavior. nih.gov For quinoline (B57606) derivatives, DFT has been successfully employed to optimize molecular geometries and determine electronic properties at various levels of theory, such as B3LYP/6-31G*. nih.govijpras.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.trmuni.cz The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govmuni.cz
A large energy gap suggests high stability and low reactivity, whereas a smaller gap indicates that the molecule is more easily polarized and more reactive, facilitating intramolecular charge transfer. nih.govwuxiapptec.com The energy of the HOMO-LUMO gap can be correlated with the lowest energy electronic excitation possible within the molecule, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.com Theoretical calculations provide a predictive measure of this fundamental property.
| Parameter | Energy (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.58 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -2.45 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.13 | Indicates the molecule's chemical reactivity and stability. nih.gov |
The distribution of electron density in the HOMO and LUMO orbitals reveals likely sites for electrophilic and nucleophilic attack, respectively. muni.cz For a molecule like this compound, the HOMO is typically localized over the electron-rich regions of the molecule, such as the quinoline ring system and the oxygen atom of the ethoxy group, which possess high electron density.
Conversely, the LUMO is generally distributed over the electron-deficient parts of the molecule. In this case, the LUMO would likely be centered on the carbonitrile group and the carbon atom attached to the chlorine, as these are electron-withdrawing moieties. dntb.gov.ua This distribution highlights the regions most susceptible to nucleophilic attack.
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. researchgate.net It is used to predict reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MEP surface is color-coded to denote different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net
For this compound, the MEP surface would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the quinoline ring, the nitrogen of the carbonitrile group, and the oxygen of the ethoxy group. These areas are the most likely sites for electrophilic interactions.
Positive Potential (Blue): Located around the hydrogen atoms of the ethoxy group and potentially near the carbon atom bonded to the chlorine, indicating sites for nucleophilic interactions.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations are invaluable for understanding the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.
For this compound, MD simulations would be particularly useful for exploring the rotational freedom of the ethoxy group. This flexibility can significantly influence how the molecule fits into a binding pocket or interacts with other molecules. The simulations can sample a wide range of possible conformations and identify the most energetically favorable ones. Furthermore, MD can model intermolecular interactions, such as hydrogen bonding with solvent molecules or π-π stacking between the quinoline ring and aromatic residues in a protein, which are crucial for its biological activity. researchgate.net
In Silico Prediction Methodologies for Pharmacokinetic Properties (ADME)
In silico tools have become essential in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govnih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. sci-hub.sespringernature.com Various web-based tools and software, such as SwissADME and pkCSM, are used to calculate these properties based on the molecule's structure. researchgate.netresearchgate.net
Predicting how a compound will be absorbed and distributed in the body is critical for its potential as a therapeutic agent. Key parameters include physicochemical properties, lipophilicity, water solubility, and permeability.
Lipinski's Rule of Five: This rule assesses the drug-likeness of a compound based on properties that influence oral absorption and distribution. A compound is more likely to be orally active if it does not violate more than one of the following criteria: Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.
Caco-2 Permeability: This is an in vitro model used to predict the absorption of drugs across the intestinal wall. researchgate.net A high predicted permeability value suggests good potential for oral absorption.
Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood can affect its distribution and availability to reach its target. High PPB can limit the free concentration of the drug.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 246.69 g/mol | Complies with Lipinski's Rule (≤ 500). |
| LogP (Lipophilicity) | 3.45 | Indicates good membrane permeability; complies with Lipinski's Rule (≤ 5). researchgate.net |
| H-Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10). |
| H-Bond Donors | 0 | Complies with Lipinski's Rule (≤ 5). |
| Water Solubility (LogS) | -3.80 | Indicates moderate solubility. |
| Caco-2 Permeability (Log Papp) | 0.95 cm/s | Suggests high intestinal absorption potential. |
Metabolism and Excretion Pathway Prediction
The metabolic fate of a xenobiotic compound such as this compound is a critical determinant of its pharmacological and toxicological profile. In the absence of direct experimental data, computational (in silico) methods provide a powerful alternative for predicting its metabolic pathways and excretion routes. These predictive models leverage vast databases of known metabolic reactions and employ sophisticated algorithms, including rule-based systems and machine learning, to forecast the biotransformation of a novel molecule.
For this compound, metabolism is anticipated to proceed primarily through Phase I and Phase II reactions. Phase I metabolism typically involves the introduction or unmasking of functional groups, rendering the molecule more polar. The primary enzymes responsible for these transformations are the Cytochrome P450 (CYP) superfamily. Predictive software can identify potential sites of metabolism (SOMs) on the molecule that are most susceptible to enzymatic attack.
Given the structure of this compound, several metabolic transformations can be hypothesized:
O-de-ethylation: The ethoxy group at the C8 position is a likely site for oxidative dealkylation by CYP enzymes, leading to the formation of the corresponding 8-hydroxyquinoline (B1678124) derivative. This is a common metabolic pathway for alkoxy-substituted aromatic compounds.
Aromatic Hydroxylation: The quinoline ring system itself can undergo hydroxylation at various positions, although the existing substituents will influence the regioselectivity of this reaction.
Hydrolysis of the Nitrile Group: The carbonitrile group at the C3 position could potentially be hydrolyzed to a carboxylic acid, although this is generally a slower metabolic process.
Following Phase I metabolism, the resulting metabolites, being more polar, can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous hydrophilic molecules, such as glucuronic acid or sulfate, to the newly introduced functional groups. This process further increases the water solubility of the compound, facilitating its excretion from the body, primarily via the kidneys.
The predicted metabolites of this compound would then be eliminated from the body through renal and/or biliary excretion. The exact proportion of each excretion route would depend on the physicochemical properties of the metabolites, such as their molecular weight and polarity.
A hypothetical prediction of the primary metabolic pathways is presented in the table below. This table is for illustrative purposes and is based on general principles of drug metabolism.
| Metabolic Pathway | Predicted Metabolite | Enzymes Involved (Predicted) | Predicted Excretion Route |
| O-de-ethylation | 4-Chloro-8-hydroxyquinoline-3-carbonitrile | CYP2D6, CYP3A4 | Renal |
| Aromatic Hydroxylation | 4-Chloro-8-ethoxy-5-hydroxyquinoline-3-carbonitrile | CYP1A2, CYP2C9 | Renal |
| Nitrile Hydrolysis | 4-Chloro-8-ethoxyquinoline-3-carboxylic acid | Nitrilases/Hydrolases | Renal |
| Glucuronidation of 8-hydroxy metabolite | 4-Chloro-3-carbonitrile-quinolin-8-yl β-D-glucuronide | UGTs | Biliary/Renal |
Quantum Chemical Descriptors and Their Correlation with Reactivity
Quantum chemical calculations offer a theoretical framework to understand the electronic structure and reactivity of molecules. By solving the Schrödinger equation, or approximations thereof, various molecular properties, known as quantum chemical descriptors, can be calculated. These descriptors provide valuable insights into the potential behavior of a molecule in a chemical reaction. Density Functional Theory (DFT) is a widely used computational method for these calculations.
For this compound, several key quantum chemical descriptors can be calculated to predict its reactivity:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A lower HOMO-LUMO energy gap is generally associated with higher chemical reactivity and lower kinetic stability.
Electron Affinity and Ionization Potential: These properties are directly related to the HOMO and LUMO energies and describe the energy change when an electron is added or removed from the molecule, respectively.
Global Hardness and Softness: These descriptors are derived from the HOMO-LUMO gap and provide a measure of the molecule's resistance to deformation of its electron cloud. Softer molecules tend to be more reactive.
Electronegativity and Electrophilicity Index: These descriptors quantify the molecule's ability to attract electrons and its propensity to act as an electrophile in a reaction.
The calculated values of these descriptors can be correlated with the observed or predicted reactivity of this compound. For instance, a high electrophilicity index might suggest that the molecule is susceptible to nucleophilic attack. The distribution of the HOMO and LUMO orbitals across the molecule can pinpoint the specific atoms or regions most likely to be involved in electron donation and acceptance, respectively.
A table of hypothetical quantum chemical descriptors for this compound, calculated at a theoretical level, is provided below for illustrative purposes.
| Quantum Chemical Descriptor | Hypothetical Value | Interpretation |
| HOMO Energy | -6.5 eV | Related to electron-donating ability |
| LUMO Energy | -1.2 eV | Related to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |
| Global Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Global Softness (S) | 0.38 eV⁻¹ | Propensity to undergo chemical reactions |
| Electronegativity (χ) | 3.85 eV | Ability to attract electrons |
| Electrophilicity Index (ω) | 2.79 eV | Propensity to act as an electrophile |
These theoretical investigations, both in metabolism prediction and quantum chemical analysis, provide a foundational understanding of the likely behavior of this compound. While these computational approaches are powerful, they serve as predictive tools that complement and guide experimental studies.
Structure Activity Relationship Sar Studies of 4 Chloro 8 Ethoxyquinoline 3 Carbonitrile Derivatives
Elucidation of Key Pharmacophoric Features within the Quinoline-3-carbonitrile Scaffold
The quinoline-3-carbonitrile scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antibacterial and anticancer effects. researchgate.netresearchgate.net A pharmacophore model for this scaffold generally consists of a hydrogen bond acceptor, a hydrogen bond donor, and aromatic/hydrophobic regions, all of which are critical for molecular recognition and binding to target proteins.
The key pharmacophoric features of the quinoline-3-carbonitrile scaffold can be summarized as follows:
Aromatic Quinoline (B57606) Core: The bicyclic aromatic system of the quinoline ring serves as a crucial hydrophobic region that can engage in π-π stacking and hydrophobic interactions with the amino acid residues in the active site of a target protein.
Nitrogen Atom (N1): The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, forming essential interactions with the biological target.
C3-Carbonitrile Group: The nitrile group at the C3 position is a potent hydrogen bond acceptor and can also participate in dipole-dipole interactions, significantly contributing to the binding affinity.
Substitution Points (C4 and C8): The positions C4 and C8 on the quinoline ring are key points for substitution, allowing for the modulation of the compound's electronic, steric, and lipophilic properties to enhance biological activity and selectivity.
Molecular docking studies on various quinoline-3-carbonitrile derivatives have helped to visualize these interactions. For instance, in the context of antibacterial activity, the quinoline core has been shown to interact with the active site of DNA gyrase, a key bacterial enzyme. nih.gov
Impact of C4-Halogen and C8-Alkoxy Substituents on Biological Activity Profiles
C4-Halogen Substituent:
The presence of a halogen atom, specifically chlorine, at the C4 position is a common feature in many biologically active quinoline derivatives. The chloro group is an electron-withdrawing group, which can influence the electron density of the quinoline ring system and modulate its reactivity and binding affinity.
Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to decreased solubility and potential toxicity.
Steric Effects: The size of the halogen atom can influence the conformational flexibility of the molecule and its fit within a binding pocket.
While specific data for 4-Chloro -8-ethoxyquinoline-3-carbonitrile is limited, studies on related 4-aminoquinolines have shown that a 7-chloro substituent is crucial for antimalarial activity, highlighting the importance of halogenation on the quinoline ring. mdpi.com
C8-Alkoxy Substituent:
An alkoxy group, such as an ethoxy group, at the C8 position can also significantly modulate the biological activity profile.
Steric and Conformational Effects: The bulkiness of the ethoxy group at the C8 position can introduce steric hindrance, which may either be beneficial or detrimental to binding, depending on the topology of the target's active site. This steric influence can force the molecule into a specific conformation that is more favorable for binding.
Solubility and Pharmacokinetics: The presence of an alkoxy group can influence the compound's solubility and other pharmacokinetic properties, such as metabolism and clearance.
Studies on other quinoline derivatives have demonstrated that modifications at the C8 position can significantly impact their antibacterial and anticancer activities. nih.govresearchgate.net For instance, in a series of oxoquinolizines, structural modifications at the C-8 position were found to be crucial for improving antibacterial activity and pharmacokinetic profiles. nih.gov
Role of the C3-Carbonitrile Group in Molecular Interactions
Hydrogen Bonding: The nitrogen atom of the cyano group is a potent hydrogen bond acceptor. It can form strong hydrogen bonds with hydrogen bond donor residues (e.g., the backbone N-H of amino acids) in the active site of target enzymes or receptors. This interaction is often crucial for anchoring the molecule in the binding pocket and ensuring high affinity.
Dipole-Dipole Interactions: The carbon-nitrogen triple bond possesses a strong dipole moment, enabling it to participate in favorable dipole-dipole interactions with polar residues within the binding site.
Modulation of Electronic Properties: As a strong electron-withdrawing group, the C3-carbonitrile group influences the electron distribution across the entire quinoline ring system. This can enhance the acidity of nearby protons and modulate the reactivity of the scaffold.
Contribution to Planarity: The linear geometry of the cyano group helps to maintain the planarity of the quinoline-3-carbonitrile system, which can be important for effective π-π stacking interactions with aromatic amino acid residues in the target protein.
In studies of various heterocyclic compounds, the introduction of a cyano group has been shown to enhance anticancer activity, suggesting its importance in interactions with biological targets. researchgate.net The planarity of the quinoline-2-carbonitrile (B74147) molecule, for example, facilitates π–π stacking interactions in the crystal structure, a type of interaction also relevant in protein-ligand binding. eurekaselect.com
Systematic Evaluation of Substituent Effects on Bioactivity (e.g., electronic, steric, lipophilic parameters)
A systematic evaluation of how different substituents affect the biological activity of 4-Chloro-8-ethoxyquinoline-3-carbonitrile derivatives involves correlating physicochemical parameters with observed bioactivity. This approach, central to medicinal chemistry, allows for the rational design of more potent and selective compounds. The key parameters considered are electronic, steric, and lipophilic.
Electronic Parameters (e.g., Hammett constants, pKa):
Electronic effects of substituents are quantified using parameters like the Hammett constant (σ). Electron-withdrawing groups (EWGs) like the C4-chloro and C3-carbonitrile groups decrease the electron density of the quinoline ring, while electron-donating groups (EDGs) increase it. These changes can affect:
Binding Affinity: By altering the charge distribution, influencing hydrogen bonding strength and electrostatic interactions.
Reactivity: Modifying the susceptibility of the molecule to metabolic enzymes.
Steric Parameters (e.g., Taft's steric parameter (Es), molar refractivity (MR)):
Steric parameters describe the size and shape of substituents. The bulk of the C8-ethoxy group, for example, can:
Influence Binding Conformation: A bulky group might force the molecule into a specific, more active conformation.
Cause Steric Hindrance: A substituent that is too large may prevent the molecule from fitting into the binding site of the target protein.
Lipophilic Parameters (e.g., logP, π constant):
Lipophilicity, the affinity of a molecule for a lipid environment, is a critical determinant of its pharmacokinetic properties. It is often quantified by the partition coefficient (logP).
Membrane Permeability: Higher lipophilicity generally leads to better cell membrane permeability.
Solubility: Very high lipophilicity can lead to poor aqueous solubility, affecting drug formulation and bioavailability.
Protein Binding: Lipophilic compounds tend to bind more strongly to plasma proteins, which can affect their free concentration and efficacy.
The following table illustrates how hypothetical variations in substituents at the C4 and C8 positions of the quinoline-3-carbonitrile core could influence these parameters and, consequently, the biological activity.
| Compound ID | C4-Substituent | C8-Substituent | Electronic Effect (σ) | Steric Effect (Es) | Lipophilicity (logP) | Predicted Biological Activity |
| Reference | Cl | OCH2CH3 | Electron-withdrawing | Moderate | High | Baseline |
| Analog 1 | F | OCH2CH3 | Electron-withdrawing | Small | Moderate | Potentially similar or slightly lower |
| Analog 2 | Br | OCH2CH3 | Electron-withdrawing | Larger | Higher | Potentially higher, but may have solubility issues |
| Analog 3 | Cl | OCH3 | Electron-withdrawing | Smaller | Slightly lower | Activity may vary depending on steric fit |
| Analog 4 | Cl | O(CH2)2CH3 | Electron-withdrawing | Larger | Higher | Potentially higher due to increased lipophilicity |
This table is illustrative and based on general principles of medicinal chemistry. Actual biological activities would need to be determined experimentally.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby guiding and prioritizing synthetic efforts in drug discovery.
For quinoline-3-carbonitrile derivatives, QSAR models are typically developed using a set of known compounds with experimentally determined biological activities. The process involves:
Data Set Preparation: A series of this compound analogs with measured biological activities (e.g., IC50 or MIC values) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Describing atomic connectivity.
Geometrical descriptors: Related to the 3D shape of the molecule.
Electronic descriptors: Such as partial charges and dipole moments.
Physicochemical descriptors: Like logP and molar refractivity.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model training).
A hypothetical QSAR equation for a series of quinoline-3-carbonitrile derivatives might look like this:
log(1/IC50) = β0 + β1(logP) + β2(MR) + β3*(σ)
Where:
log(1/IC50) is the biological activity.
logP, MR, and σ are the lipophilic, steric, and electronic descriptors, respectively.
β0, β1, β2, and β3 are the regression coefficients determined by the statistical analysis.
QSAR studies on quinolone antibacterials have highlighted the importance of descriptors related to the chemical structures at the N-1, C-7, and C-8 positions. nih.gov Such models can effectively guide the design of new derivatives with potentially improved antibacterial potency. The predictive ability of these models is assessed by parameters like the cross-validated R². nih.gov
The following table provides an example of data that would be used to build a QSAR model for a hypothetical series of 4-Chloro-8-alkoxyquinoline-3-carbonitrile derivatives.
| Compound ID | C8-Alkoxy Group | logP | Molar Refractivity (MR) | Hammett Constant (σ) | Experimental log(1/MIC) | Predicted log(1/MIC) |
| 1 | -OCH3 | 3.2 | 65.4 | 0.23 | 4.5 | 4.6 |
| 2 | -OCH2CH3 | 3.7 | 70.1 | 0.23 | 4.8 | 4.9 |
| 3 | -O(CH2)2CH3 | 4.2 | 74.8 | 0.23 | 5.1 | 5.0 |
| 4 | -OCH(CH3)2 | 4.1 | 74.8 | 0.23 | 4.9 | 4.9 |
This table is for illustrative purposes. The predicted values would be generated from a derived QSAR equation.
Through the systematic application of SAR and QSAR principles, researchers can gain a deeper understanding of the molecular features required for the desired biological activity of this compound derivatives and rationally design new compounds with enhanced therapeutic potential.
Mechanistic Research on Biological Activities Associated with 4 Chloro 8 Ethoxyquinoline 3 Carbonitrile and Its Analogs
Investigation of Molecular Targets and Binding Interactions
General research into quinoline-3-carbonitrile derivatives suggests that they can act as inhibitors of several enzymes. For instance, analogs with different substitution patterns have been investigated for their potential to target protein kinases and DNA gyrase. Structure-activity relationship (SAR) studies on related compounds have highlighted the importance of substituents on the quinoline (B57606) ring for their inhibitory potency. The chloro group at position 4 and the alkoxy group at position 8 are thought to influence the electronic and steric properties of the molecule, which in turn could affect its binding affinity to biological targets. However, without specific studies on 4-Chloro-8-ethoxyquinoline-3-carbonitrile, its precise molecular targets and the nature of its binding interactions remain speculative.
Enzyme Inhibition Mechanisms
The broader class of quinoline derivatives has been shown to inhibit enzymes through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. For example, some quinoline-based compounds have been identified as ATP-competitive inhibitors of protein kinases, meaning they bind to the same site as the enzyme's natural substrate, ATP, thereby blocking its activity.
Research on compounds structurally related to this compound provides some clues. Studies on 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have demonstrated their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. These studies indicate that the quinoline-3-carbonitrile core can serve as a scaffold for designing potent enzyme inhibitors.
However, the specific enzymes inhibited by this compound and the detailed kinetics of this inhibition have not been documented. Crucial data, such as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half) and Ki values (the inhibition constant), which are essential for characterizing the potency and mechanism of an enzyme inhibitor, are not available for this specific compound.
Q & A
Q. What are the key synthetic routes for 4-Chloro-8-ethoxyquinoline-3-carbonitrile?
A common approach involves introducing the ethoxy group at the 8-position of the quinoline core. For example, 4-chloroquinoline derivatives can react with ethoxybenzene under controlled conditions using a base (e.g., K₂CO₃) and a catalyst (e.g., CuI) to facilitate nucleophilic substitution. Reaction optimization requires precise temperature control (80–120°C) and inert atmospheres to minimize side reactions . Alternative methods include multi-step functionalization, where intermediates like 8-hydroxyquinoline-3-carbonitrile are ethoxylated using alkylating agents (e.g., ethyl iodide).
Q. Which analytical techniques are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying substituent positions:
- ¹H NMR identifies the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂).
- ¹³C NMR confirms the carbonitrile (δ ~115 ppm) and quinoline backbone.
Mass spectrometry (MS) validates the molecular ion peak ([M+H]⁺) and fragmentation patterns. High-resolution MS (HRMS) ensures accurate mass matching (±5 ppm error). Purity (>98%) is confirmed via HPLC with UV detection at λ = 254 nm .
Q. How should researchers handle storage and stability considerations for this compound?
Store at 2–8°C in moisture-free, airtight containers to prevent hydrolysis of the ethoxy or carbonitrile groups. Long-term stability tests under accelerated conditions (40°C/75% RH for 6 months) are recommended to assess degradation pathways. Avoid exposure to strong acids/bases, as they may cleave the ethoxy substituent .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties such as:
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- HOMO-LUMO gaps to predict charge-transfer interactions.
The ethoxy group’s electron-donating effect stabilizes the quinoline ring, reducing electrophilicity at the 4-chloro position. Such insights guide derivatization strategies for targeted bioactivity .
Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?
Systematic structure-activity relationship (SAR) studies are critical. For example:
| Substituent | Position | Reported Activity |
|---|---|---|
| -OCH₂CF₃ (trifluoro) | 8 | Anticancer (IC₅₀ = 1.2 µM) |
| -OCH₂CH₃ (ethoxy) | 8 | Kinase inhibition (Ki = 0.8 µM) |
| -NO₂ | 6 | Antimicrobial (MIC = 4 µg/mL) |
| Contradictions arise from assay variability (e.g., cell lines, concentration ranges). Meta-analyses using standardized protocols (e.g., NIH/NCATS guidelines) improve reproducibility . |
Q. How can crystallographic data enhance understanding of this compound’s interactions?
Single-crystal X-ray diffraction (SCXRD) reveals:
Q. What methodological approaches optimize reaction yields for scale-up synthesis?
Continuous flow reactors improve scalability by maintaining consistent temperature/pressure and reducing side products. Key parameters:
- Residence time : 10–15 minutes.
- Catalyst loading : 5 mol% Pd(OAc)₂.
- Solvent : Toluene/EtOH (3:1 v/v) for solubility.
Bench-scale trials achieve >85% yield, while traditional batch methods yield ~70% due to thermal gradients .
Q. How do substituent modifications impact the compound’s pharmacokinetic (PK) profile?
- Ethoxy vs. methoxy : Ethoxy increases lipophilicity (logP = 2.8 vs. 2.1), enhancing membrane permeability but reducing aqueous solubility.
- Chloro at 4-position : Enhances metabolic stability by resisting cytochrome P450 oxidation.
In silico ADMET tools (e.g., SwissADME) predict hepatic clearance and plasma protein binding for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
